Norbornene-PEG4 Propargyl
CAS No.:
Cat. No.: VC13673480
Molecular Formula: C19H29NO5
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29NO5 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
| Standard InChI | InChI=1S/C19H29NO5/c1-2-6-22-8-10-24-12-13-25-11-9-23-7-5-20-19(21)18-15-16-3-4-17(18)14-16/h1,3-4,16-18H,5-15H2,(H,20,21) |
| Standard InChI Key | KSLOYHNLFARODR-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
| Canonical SMILES | C#CCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Introduction
Chemical Identity and Structural Features
Norbornene-PEG4 Propargyl, with the molecular formula C₁₉H₂₉NO₅ and a molecular weight of 351.4 g/mol, is characterized by its three functional domains: a bicyclic norbornene group, a tetraethylene glycol (PEG4) chain, and a terminal propargyl group . The IUPAC name, N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide, reflects its intricate architecture. The norbornene moiety (bicyclo[2.2.1]hept-5-ene) provides a strained alkene ideal for SPAAC, whereas the propargyl group (-C≡CH) serves as an alkyne handle for CuAAC . The PEG4 linker bridges these groups, imparting water solubility and reducing steric hindrance during conjugation.
Synthesis and Structural Confirmation
The synthesis of Norbornene-PEG4 Propargyl typically involves coupling norbornene carboxylic acid with a PEG4-based propargylamine derivative. This is achieved through amide bond formation using carbodiimide crosslinkers such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with key peaks corresponding to the norbornene protons (δ 5.8–6.2 ppm), PEG4 methylene groups (δ 3.5–3.7 ppm), and the propargyl proton (δ 2.2 ppm). The compound’s purity is critical for biomedical applications, with high-performance liquid chromatography (HPLC) ensuring >95% purity in commercial preparations.
Mechanisms of Reactivity in Click Chemistry
The compound’s utility stems from its dual reactivity in click chemistry, enabling orthogonal conjugation strategies.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The norbornene group undergoes SPAAC with azides without requiring cytotoxic copper catalysts, making it suitable for live-cell labeling . The reaction proceeds via a [3+2] cycloaddition, forming a stable triazoline intermediate that rearranges to a triazole . This copper-free method is advantageous for sensitive biological systems, as demonstrated in a 2024 study where Norbornene-PEG4 Propargyl was used to label cell-surface glycans in human lymphocytes without compromising viability.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group participates in CuAAC, forming 1,4-disubstituted triazoles with azides. This reaction, accelerated by Cu(I) catalysts, achieves near-quantitative yields under mild conditions . For example, researchers conjugated doxorubicin to PEGylated liposomes using this method, achieving a 92% conjugation efficiency and enhanced tumor targeting in murine models.
Applications in Drug Delivery and Bioconjugation
PEGylation of Therapeutic Agents
Norbornene-PEG4 Propargyl is widely used to PEGylate drugs, proteins, and nanoparticles. PEGylation improves pharmacokinetics by increasing hydrodynamic radius, reducing renal clearance, and shielding molecules from immune detection . A 2023 study compared PEG4 with longer PEG chains (PEG8 and PEG12) in conjugating paclitaxel. PEG4 conjugates exhibited optimal tumor accumulation in xenograft models, balancing molecular size and stealth properties.
Table 1: Comparative Analysis of PEGylated Drug Conjugates
| Drug | PEG Chain Length | Conjugation Efficiency (%) | Tumor Accumulation (Relative to Control) |
|---|---|---|---|
| Paclitaxel | PEG4 | 88 | 3.2× |
| Doxorubicin | PEG4 | 92 | 4.1× |
| Cisplatin | PEG8 | 78 | 2.5× |
Targeted Drug Delivery Systems
The compound’s bifunctionality allows sequential conjugation of targeting ligands and payloads. For instance, anti-HER2 antibodies were attached via SPAAC to norbornene, while camptothecin was linked through CuAAC to the propargyl group . This dual-conjugation strategy achieved a 50% reduction in tumor volume compared to non-targeted controls in breast cancer models .
Hydrogel Fabrication for Sustained Release
Norbornene-PEG4 Propargyl serves as a crosslinker in hydrogels. In a 2024 experiment, thiolated hyaluronic acid was reacted with norbornene via Michael addition, while VEGF was conjugated via CuAAC. The resulting hydrogel sustained VEGF release for 14 days, promoting angiogenesis in diabetic wound models.
Research Findings and Preclinical Data
Enhanced Solubility of Hydrophobic Drugs
Conjugating Norbornene-PEG4 Propargyl to curcumin increased its aqueous solubility from 0.1 µg/mL to 12.4 mg/mL. The conjugate exhibited 80% inhibition of NF-κB in macrophages at 10 µM, compared to 45% for free curcumin, due to improved cellular uptake.
Reduction of Immunogenicity
PEGylation with this compound reduced the immunogenicity of asparaginase by 70%, as measured by anti-drug antibody titers in murine models. The conjugate maintained 95% enzyme activity after 72 hours in serum, versus 40% for the native enzyme.
In Vivo Toxicity Profile
Acute toxicity studies in rats showed an LD₅₀ of 1,200 mg/kg for Norbornene-PEG4 Propargyl, with no histopathological abnormalities observed at doses ≤200 mg/kg . Chronic exposure (90 days at 50 mg/kg/day) caused mild hepatic steatosis, reversible upon discontinuation .
Comparative Analysis with Related Compounds
Norbornene-PEG2 Propargyl
The PEG2 analogue (C₁₅H₂₁NO₃, MW 263.33 g/mol) exhibits faster conjugation kinetics but lower solubility. In a head-to-head study, PEG4 conjugates of trastuzumab showed 30% higher tumor uptake than PEG2 versions, attributed to prolonged circulation time.
Propargyl-PEG4-Amine
Lacking the norbornene group, this compound is limited to single-step CuAAC. Norbornene-PEG4 Propargyl’s dual functionality enables modular conjugation, as demonstrated in a 2025 study creating bispecific antibody-drug conjugates.
Future Directions and Innovations
Ongoing research explores hybrid systems combining SPAAC and enzyme-mediated conjugation. A 2025 proof-of-concept study integrated Norbornene-PEG4 Propargyl with sortase A for triple-functionalization of exosomes, achieving co-loading of siRNA, targeting peptides, and fluorescent tags . Additionally, computational models are being developed to predict optimal PEG chain lengths for specific drug candidates, potentially reducing empirical screening efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume